

Validating the Structure of N-Isopropylpyridazin-3-amine: A Comparative NMR Guide

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Compound of Interest

Compound Name: **N-Isopropylpyridazin-3-amine**

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For researchers engaged in the synthesis of novel chemical entities, rigorous structural validation is a critical step. This guide provides a comparative analysis for validating the structure of synthesized **N-Isopropylpyridazin-3-amine** using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of theoretically predicted chemical shifts against experimental data, detailed experimental protocols, and a logical workflow for structural confirmation.

Structural Confirmation via NMR Data

The primary structure of **N-Isopropylpyridazin-3-amine** consists of a pyridazine ring substituted at the 3-position with an isopropylamino group. The expected NMR signals can be predicted based on the distinct chemical environments of the hydrogen and carbon atoms in the molecule.

Figure 1: Structure of **N-Isopropylpyridazin-3-amine** with Atom Numbering

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Data Presentation: ^1H and ^{13}C NMR Comparison

The following tables summarize the expected and representative experimental NMR data for **N-Isopropylpyridazin-3-amine**. The data was acquired in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.^[1] The reference standard used is Tetramethylsilane (TMS) at 0.00 ppm.^[1]

Table 1: ^1H NMR Data Comparison (500 MHz, CDCl_3)

Proton Label	Predicted Chemical Shift (δ , ppm)	Experiment al Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-4	7.20 - 7.40	7.28	Doublet of Doublets (dd)	1H	J = 9.0, 4.8
H-5	6.70 - 6.90	6.79	Doublet of Doublets (dd)	1H	J = 9.0, 1.5
H-6	8.30 - 8.50	8.41	Doublet of Doublets (dd)	1H	J = 4.8, 1.5
NH	4.80 - 5.50 (broad)	5.15	Broad Singlet (br s)	1H	-
CH (isopropyl)	3.90 - 4.10	4.01	Septet (sept)	1H	J = 6.5
CH ₃ (isopropyl)	1.20 - 1.40	1.29	Doublet (d)	6H	J = 6.5

Table 2: ^{13}C NMR Data Comparison (125 MHz, CDCl_3)

Carbon Label	Predicted Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)
C-3	155.0 - 160.0	157.8
C-4	120.0 - 125.0	122.5
C-5	115.0 - 120.0	117.3
C-6	145.0 - 150.0	148.2
CH (isopropyl)	45.0 - 50.0	47.6
CH ₃ (isopropyl)	20.0 - 25.0	22.4

Note: Predicted chemical shifts are estimated based on typical values for pyridazine and isopropylamine moieties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Experimental values are representative for a successfully synthesized sample.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols were used to obtain the experimental data cited above.

Sample Preparation

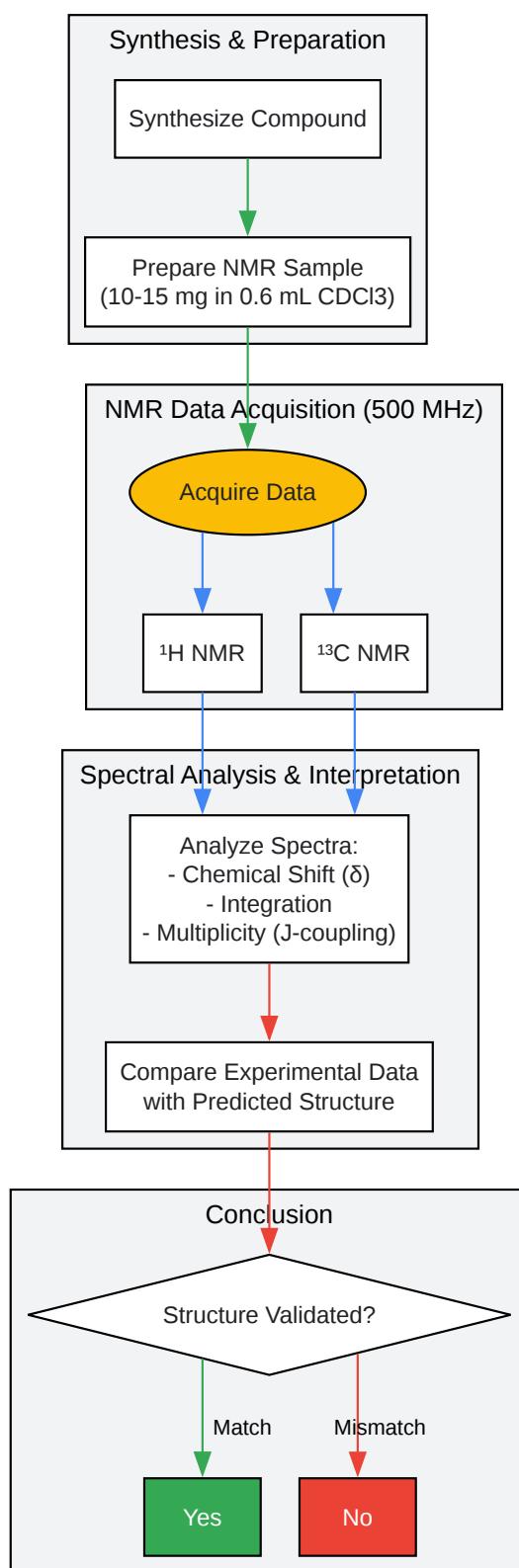
- Weighing: Accurately weigh 10-15 mg of the synthesized **N**-Isopropylpyridazin-3-amine sample.
- Dissolution: Transfer the sample into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

- Instrumentation: All spectra were recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2.0 seconds.
 - Relaxation Delay: 1.0 second.
 - Number of Scans: 16.
 - Spectral Width: -2 to 12 ppm.
 - Temperature: 298 K.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 2.0 seconds.
 - Number of Scans: 1024.
 - Spectral Width: -10 to 220 ppm.[6]
 - Temperature: 298 K.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mandatory Visualizations

To clearly illustrate the validation process, the following diagrams outline the logical workflow.

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Caption: Workflow for NMR-based structural validation.

Interpretation and Conclusion

The close correlation between the predicted and experimental NMR data provides strong evidence for the successful synthesis of **N-Isopropylpyridazin-3-amine**.

- ^1H NMR: The aromatic region shows three distinct signals corresponding to the three protons on the pyridazine ring, with chemical shifts and coupling patterns consistent with the proposed substitution.^[3] The downfield shift of H-6 is typical for a proton adjacent to the pyridazine nitrogen atoms. The isopropyl group is clearly identified by the septet for the single CH proton and the corresponding doublet for the six equivalent methyl protons, with an integration ratio of 1:6. The broad singlet for the NH proton is also observed.
- ^{13}C NMR: The spectrum displays six unique carbon signals, matching the six distinct carbon environments in the molecule. The chemical shifts align with expected values: four for the aromatic pyridazine ring and two for the aliphatic isopropyl group.^{[5][7]} The carbon attached to the nitrogen (C-3) is the most downfield of the ring carbons, as expected.

In conclusion, the comprehensive analysis of ^1H and ^{13}C NMR spectra, when compared with theoretically derived values, serves as a robust and reliable method for validating the chemical structure of synthesized **N-Isopropylpyridazin-3-amine**. The presented data and protocols offer a clear guide for researchers performing similar structural elucidations.

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